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Compound of Interest

Compound Name: Fmoc-NH-PEG11-CH2COOH

Cat. No.: B8106028 Get Quote

For researchers, scientists, and drug development professionals, the precise characterization

of bifunctional linkers is paramount for successful bioconjugation, drug delivery, and proteomics

applications. This guide provides a detailed comparative analysis of Fmoc-NH-PEG11-
CH2COOH, a popular heterobifunctional polyethylene glycol (PEG) linker, benchmarked

against relevant alternatives. The characterization is supported by Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental

protocols.

Fmoc-NH-PEG11-CH2COOH is a versatile linker molecule featuring a

fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated

by a hydrophilic 11-unit PEG spacer.[1] The Fmoc protecting group offers stability under acidic

conditions and can be readily cleaved under mild basic conditions, enabling orthogonal

conjugation strategies.[2] The terminal carboxylic acid allows for straightforward coupling to

primary amines, forming stable amide bonds.[3] The PEG chain enhances the solubility and

biocompatibility of the resulting conjugates.[4]

Comparative Data Analysis
To provide a comprehensive overview, Fmoc-NH-PEG11-CH2COOH is compared with

analogues featuring shorter PEG chains (Fmoc-NH-PEG2-CH2COOH and Fmoc-NH-PEG4-

CH2COOH) and an alternative protecting group (Boc-NH-PEG11-CH2COOH). The key

physicochemical and spectral data are summarized in the tables below.
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Physicochemical Properties

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

PEG Chain
Length

Protecting
Group

Fmoc-NH-

PEG11-

CH2COOH

C39H59NO15 781.88 11 Fmoc

Fmoc-NH-PEG2-

CH2COOH
C21H23NO6 385.42[5] 2 Fmoc

Fmoc-NH-PEG4-

CH2COOH
C25H31NO8 473.52 4 Fmoc

Boc-NH-PEG11-

CH2COOH
C29H57NO15 659.76 11 Boc

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
Compound

Fmoc Protons
(ppm)

PEG Backbone
(ppm)

-CH₂COOH
(ppm)

Other Key
Signals (ppm)

Fmoc-NH-

PEG11-

CH2COOH

7.2-7.8 (m, 8H) 3.5-3.7 (m, 44H) 4.1 (s, 2H)

5.3 (br s, 1H,

NH), 4.2-4.4 (m,

3H, Fmoc CH,

CH₂)

Fmoc-NH-PEG2-

CH2COOH
7.2-7.8 (m, 8H) 3.5-3.7 (m, 8H) 4.1 (s, 2H)

5.4 (br s, 1H,

NH), 4.2-4.4 (m,

3H, Fmoc CH,

CH₂)

Fmoc-NH-PEG4-

CH2COOH
7.2-7.8 (m, 8H) 3.5-3.7 (m, 16H) 4.1 (s, 2H)

5.4 (br s, 1H,

NH), 4.2-4.4 (m,

3H, Fmoc CH,

CH₂)

Boc-NH-PEG11-

CH2COOH
N/A 3.5-3.7 (m, 44H) 4.1 (s, 2H)

5.1 (br s, 1H,

NH), 1.4 (s, 9H,

Boc)
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Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Compound

Fmoc Carbons
(ppm)

PEG Backbone
(ppm)

-CH₂COOH
(ppm)

Other Key
Signals (ppm)

Fmoc-NH-

PEG11-

CH2COOH

120-144 ~70 ~69, 172

156 (C=O,

urethane), 67, 47

(Fmoc)

Fmoc-NH-PEG2-

CH2COOH
120-144 ~70 ~69, 172

156 (C=O,

urethane), 67, 47

(Fmoc)

Fmoc-NH-PEG4-

CH2COOH
120-144 ~70 ~69, 172

156 (C=O,

urethane), 67, 47

(Fmoc)

Boc-NH-PEG11-

CH2COOH
N/A ~70 ~69, 172

156 (C=O,

urethane), 80, 28

(Boc)

Mass Spectrometry Data (ESI-MS)
Compound [M+H]⁺ (m/z) [M+Na]⁺ (m/z) [M+K]⁺ (m/z)

Fmoc-NH-PEG11-

CH2COOH
782.39 804.37 820.35

Fmoc-NH-PEG2-

CH2COOH
386.15 408.13 424.11

Fmoc-NH-PEG4-

CH2COOH
474.21 496.19 512.16

Boc-NH-PEG11-

CH2COOH
660.39 682.37 698.35

Note: The spectral data for Fmoc-NH-PEG11-CH2COOH and its alternatives are based on

typical values for the respective functional groups and PEG linkers. Actual experimental values

may vary slightly.
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Experimental Protocols
Detailed methodologies for the characterization of Fmoc-NH-PEG11-CH2COOH and its

alternatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of

deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0

ppm).

¹H NMR Spectroscopy:

Acquire the spectrum on a 400 MHz NMR spectrometer.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-

32 scans.

Process the data with a line broadening of 0.3 Hz.

¹³C NMR Spectroscopy:

Acquire the spectrum on a 100 MHz NMR spectrometer.

Use a proton-decoupled pulse sequence.

Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio (typically several

hundred to thousands).

Process the data with a line broadening of 1-2 Hz.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a 1 mg/mL stock solution of the PEG linker in a suitable

solvent such as methanol or acetonitrile. Dilute this solution to a final concentration of 10-100

µg/mL in a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid

to promote ionization.[6]
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Instrumentation: Analyze the sample using a time-of-flight (TOF) or quadrupole mass

spectrometer equipped with an electrospray ionization source.[7]

Data Acquisition:

Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

Acquire the data in positive ion mode over a mass range that encompasses the expected

molecular ions and common adducts (e.g., m/z 100-1000).

Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-

40 V, and a source temperature of 100-150 °C.

Experimental Workflow
The following diagram illustrates the general workflow for the characterization of Fmoc-NH-
PEG11-CH2COOH.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.pharmtech.com/view/improved-mass-determination-polyethylene-glycols-electrospray-ion-mobility-time-flight-mass-spectrom
https://www.benchchem.com/product/b8106028?utm_src=pdf-body
https://www.benchchem.com/product/b8106028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Fmoc-NH-PEG11-CH2COOH

Dissolve in CDCl3 Dissolve in ACN/H2O

NMR Spectroscopy
(1H and 13C) ESI-MS Analysis

Chemical Shifts &
Peak Assignments

m/z Values &
Adduct Identification

Complete Characterization

Click to download full resolution via product page

Caption: Workflow for the characterization of Fmoc-NH-PEG11-CH2COOH.

Signaling Pathways and Logical Relationships
The utility of Fmoc-NH-PEG11-CH2COOH lies in its ability to link two different molecules in a

controlled manner. The logical relationship of its functional groups in a typical bioconjugation

reaction is depicted below.
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Caption: Bioconjugation strategy using Fmoc-NH-PEG11-CH2COOH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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